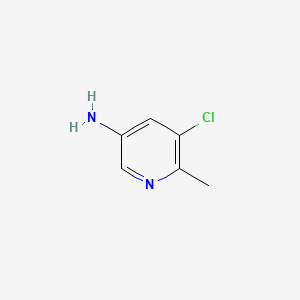

5-Chloro-6-methylpyridin-3-amine

Overview

Description

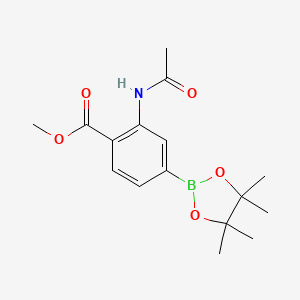

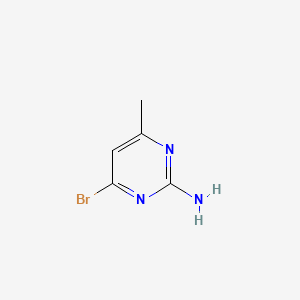

5-Chloro-6-methylpyridin-3-amine is a chemical compound with the CAS Number: 896161-13-0 . It has a molecular weight of 142.59 and its IUPAC name is 5-chloro-6-methyl-3-pyridinamine .

Synthesis Analysis

An improved synthesis of a similar compound, 6-Chloro-5-methylpyridin-2-amine, was described in a paper . The synthesis avoided the utilization of peroxide and involved a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. These include SN2 reactions with alkyl halides, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 268.9±35.0 C at 760 mmHg .Scientific Research Applications

Synthesis and Bioactivity

Synthesis of Bioactive Compounds : "5-Chloro-6-methylpyridin-3-amine" is utilized in the synthesis of diverse bioactive molecules. A study demonstrates the preparation of imines derived from 2-chloro-5-methylpyridine, highlighting their potential applications as herbicides, fungicides, and in cancer treatment. The facile synthesis of these imines showcases the versatility of pyridine derivatives in accessing a wide range of biologically active compounds (Gangadasu, Raju, & Jayathirtha Rao, 2002).

Chemoselective Amination : Research on the chemoselective amination of polyhalopyridines, including derivatives similar to "this compound," highlights the development of selective synthesis methods. These methods enable the precise modification of pyridine derivatives, paving the way for the creation of targeted molecules for various scientific and medicinal applications (Ji, Li, & Bunnelle, 2003).

Ring Transformations and Aminations : The reactivity of halogenated pyridines with nucleophiles has been explored to achieve ring transformations and aminations, leading to the synthesis of compounds with potential utility in pharmaceuticals and agrochemicals. Such transformations are crucial for the structural diversification of pyridine-based scaffolds (Hertog, Plas, Pieterse, & Streef, 2010).

Structural and Physicochemical Studies : Investigations into the structural and physicochemical properties of compounds derived from pyridine analogs contribute to our understanding of their reactivity and potential applications. These studies facilitate the design of new materials and molecules with improved performance in their respective applications (Wróblewska, Sikorski, Lis, Ebead, & Błażejowski, 2006).

Safety and Hazards

Future Directions

The compound 6-Chloro-5-methylpyridin-2-amine, which is structurally similar to 5-Chloro-6-methylpyridin-3-amine, has been identified as a key intermediate for making Lumacaftor , a drug used in the treatment of cystic fibrosis. This suggests potential future directions for the use of this compound in pharmaceutical synthesis.

Mechanism of Action

Mode of Action

It’s known that this compound is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that 5-Chloro-6-methylpyridin-3-amine may interact with its targets to form new carbon-carbon bonds.

Biochemical Pathways

implies that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

It has a molecular weight of 143.574, a density of 1.4±0.1 g/cm3, and a boiling point of 358.4±37.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

, a drug used to treat cystic fibrosis. This suggests that this compound may have significant effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions are recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its use in Suzuki–Miyaura coupling indicates that the presence of a transition metal catalyst is necessary for its action.

properties

IUPAC Name |

5-chloro-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMATBULYGQEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717127 | |

| Record name | 5-Chloro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896161-13-0 | |

| Record name | 5-Chloro-6-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896161-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)